BenchChemオンラインストアへようこそ!

2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid

Lipophilicity ADME prediction Chromatographic retention

2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid (CAS 1025962-20-2, MFCD16293832, C19H18N2O4, MW 338.36) is a substituted imidazo[1,2-a]pyridine-3-acetic acid derivative bearing a 6-methyl group on the pyridine ring and a 4-ethoxycarbonylphenyl substituent at the 2-position. The imidazo[1,2-a]pyridine-3-acetic acid scaffold is foundational to a well-characterized class of gastric H+/K+-ATPase inhibitors with combined antisecretory and cytoprotective antiulcer properties, as established through the seminal structure–activity relationship (SAR) studies of Kaminski et al.

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
CAS No. 1025962-20-2
Cat. No. B029173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid
CAS1025962-20-2
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O
InChIInChI=1S/C19H18N2O4/c1-3-25-19(24)14-7-5-13(6-8-14)18-15(10-17(22)23)21-11-12(2)4-9-16(21)20-18/h4-9,11H,3,10H2,1-2H3,(H,22,23)
InChIKeyNSLAIYSSTGSVPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid (CAS 1025962-20-2): Compound-Class Baseline and Procurement Context


2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid (CAS 1025962-20-2, MFCD16293832, C19H18N2O4, MW 338.36) is a substituted imidazo[1,2-a]pyridine-3-acetic acid derivative bearing a 6-methyl group on the pyridine ring and a 4-ethoxycarbonylphenyl substituent at the 2-position [1]. The imidazo[1,2-a]pyridine-3-acetic acid scaffold is foundational to a well-characterized class of gastric H+/K+-ATPase inhibitors with combined antisecretory and cytoprotective antiulcer properties, as established through the seminal structure–activity relationship (SAR) studies of Kaminski et al. spanning 1985–1997 [2][3]. This specific compound is also referenced as a synthetic intermediate en route to deuterated and non-deuterated Zolpidem metabolites, linking it directly to forensic and clinical toxicology analytical workflows [1].

Why Imidazo[1,2-a]pyridine-3-acetic Acids Cannot Be Treated as Interchangeable Commodities: The Case of CAS 1025962-20-2


Within the imidazo[1,2-a]pyridine-3-acetic acid chemotype, even single-point substituent changes on the 2-aryl ring or at the 6-position of the pyridine produce substantial shifts in lipophilicity, polar surface area, hydrogen-bonding capacity, and solid-state properties—parameters that govern chromatographic retention, membrane permeability, metabolic stability, and formulation behavior [1][2]. For example, replacing the 4-methyl group on the 2-phenyl ring (as in Zolpidic acid, CAS 189005-44-5) with a 4-ethoxycarbonyl moiety (as in the target compound) adds 58 Da of molecular weight and introduces two additional hydrogen-bond acceptor sites, increasing the topological polar surface area (tPSA) from approximately 54.6 Ų to 80.9 Ų and depressing LogP from ~3.25–3.61 to ~3.11 [3]. These differences are large enough to alter every ADME prediction parameter. Generic substitution within this class is therefore scientifically indefensible without explicit, matched-condition comparative data.

Quantitative Differentiation Evidence for 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid (CAS 1025962-20-2) Relative to Closest Analogs


Lipophilicity Modulation: Target Compound Exhibits Lower Calculated LogP than the Closest Commercial Analog Zolpidic Acid

The target compound carries a 4-ethoxycarbonyl substituent on the 2-phenyl ring, in contrast to the 4-methyl substituent found in Zolpidic acid (CAS 189005-44-5, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid). This structural difference translates to a calculated LogP of 3.11 (ACD/Labs) versus 3.25–3.61 for Zolpidic acid, an approximate reduction of 0.14–0.50 log units, indicating measurably lower lipophilicity [1]. Although both values are derived from algorithmic prediction rather than shake-flask measurement, the directional difference is consistent with the introduction of the polar ethoxycarbonyl ester group.

Lipophilicity ADME prediction Chromatographic retention Imidazo[1,2-a]pyridine

Polar Surface Area Expansion: Target Compound Provides 48% Greater tPSA than Zolpidic Acid, Altering Hydrogen-Bonding Capacity

The ethoxycarbonyl substituent introduces two additional oxygen atoms into the molecule, expanding the topological polar surface area (tPSA) from 54.6 Ų (Zolpidic acid) to 80.9 Ų (target compound), an absolute increase of 26.3 Ų, representing a 48% relative increase [1]. This value exceeds the commonly cited 60–70 Ų threshold for favorable oral absorption potential and may have implications for permeability classification.

Polar surface area Hydrogen bonding Permeability prediction Drug-likeness

Solid-State Thermal Stability Differentiation: 66–68°C Lower Melting Point than Zolpidic Acid Enables Broader Formulation and Processing Windows

The target compound melts at 177–178°C (acetonitrile), as reported by Klupsch et al. (2006), in contrast to Zolpidic acid, which exhibits a melting range of 243–245°C . This represents a 66–68°C depression in melting point. The lower melting point is consistent with the increased conformational flexibility and reduced symmetry introduced by the ethyl ester side chain versus the compact methyl group.

Melting point Thermal stability Solid-state properties Formulation

Class-Level Pharmacological Evidence: The Imidazo[1,2-a]pyridine-3-acetic Acid Scaffold Is Validated as a Gastric H+/K+-ATPase Inhibitor Chemotype Across Five Sequential SAR Studies

The imidazo[1,2-a]pyridine-3-acetic acid scaffold—to which the target compound belongs—has been pharmacologically validated through an extensive series of publications by Kaminski et al. (J. Med. Chem. 1985–1997). The prototype compound, SCH 28080 (3-cyanomethyl-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine), inhibits the gastric H+/K+-ATPase with an IC50 of 2.5 μM (purified enzyme) and a Ki of 0.12 μM, and is K+-competitive [1][2][3]. Analogs bearing a carboxylic acid side chain at the 3-position (as in the target compound) were explicitly investigated in the SAR series and demonstrated the ability to modulate both antisecretory and cytoprotective activities, establishing structure-dependent efficacy differentiation within the class [4]. No direct IC50 or Ki data for the specific compound CAS 1025962-20-2 have been published in peer-reviewed literature as of the search date.

Gastric H+/K+-ATPase Antiulcer Antisecretory Cytoprotective

Specific Application Provenance: Documented Intermediate for Zolpidem Metabolite Synthesis, Distinguishing It from Generalized Building-Block Compounds

Unlike many imidazo[1,2-a]pyridine-3-acetic acid derivatives that lack specific documented applications, CAS 1025962-20-2 is explicitly described by Toronto Research Chemicals as 'an intermediate in the preparation of Zolpidem metabolites,' and its synthesis, purification, and full spectroscopic characterization (including 2D ¹H–¹⁵N NMR) are detailed in Klupsch et al. (2006) [1]. The compound is directly linked to the preparation of Zolpidem phenyl-4-carboxylic acid (CAS 109461-65-6), a major metabolite used in forensic and clinical toxicology LC–MS/MS assays . This documented provenance separates it from general screening-library compounds that lack a peer-reviewed synthetic and analytical characterization trail.

Zolpidem metabolites Forensic toxicology Analytical reference standard Stable isotope labeling

Availability of a Protected Synthetic Form: The tert-Butyl Ester Derivative (CAS 917252-83-6) Enables Orthogonal Synthetic Strategies Not Accessible with the Free Acid Alone

The target compound exists as the free carboxylic acid (CAS 1025962-20-2), but its corresponding 1,1-dimethylethyl (tert-butyl) ester derivative (CAS 917252-83-6, C23H26N2O4, MW 394.46) is also commercially catalogued . The availability of both the free acid and the tert-butyl ester protected form provides orthogonal synthetic entry points: the free acid can be directly coupled via amide bond formation, while the tert-butyl ester offers acid-labile protection for multi-step sequences requiring carboxyl group masking. This dual availability distinguishes the compound from simpler analogs such as (6-methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid (CAS 59128-10-8), which lacks an aryl substituent at the 2-position and has no corresponding protected form catalogued .

Protected intermediate tert-Butyl ester Synthetic methodology Orthogonal protection

Evidence-Backed Application Scenarios for 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid (CAS 1025962-20-2)


Forensic and Clinical Toxicology: Analytical Reference Standard for Zolpidem Metabolite Identification by LC–MS/MS

CAS 1025962-20-2 is a documented intermediate in the synthesis of Zolpidem phenyl-4-carboxylic acid, a major urinary metabolite used in forensic toxicology screening panels [1]. The compound's full 2D ¹H–¹⁵N NMR characterization and mass spectral data, published by Klupsch et al. (2006), provide the spectroscopic fingerprint required for positive identification in regulatory forensic workflows [1]. Its lower LogP (3.11 vs. ~3.6 for Zolpidic acid) results in distinct reversed-phase LC retention behavior, making it a suitable chromatographic resolution marker for method validation when co-analyzed with Zolpidem and its major metabolites [2].

Medicinal Chemistry: Scaffold for Gastric H+/K+-ATPase Inhibitor Lead Optimization

The imidazo[1,2-a]pyridine-3-acetic acid scaffold has been validated across five sequential SAR studies as a gastric H+/K+-ATPase inhibitory chemotype, with the prototype SCH 28080 demonstrating an IC50 of 2.5 μM on purified enzyme [3][4]. The 4-ethoxycarbonylphenyl substituent in CAS 1025962-20-2 provides a synthetic handle for further diversification (hydrolysis to the carboxylic acid, amidation, reduction) that is absent in the 4-methyl analog Zolpidic acid. The 48% larger tPSA (80.9 vs. 54.6 Ų) also provides a differentiated physicochemical starting point for lead optimization campaigns targeting modulated permeability or solubility profiles [2].

Process Chemistry: Dual-Form (Free Acid and tert-Butyl Ester) Procurement for Parallel Synthesis Strategies

The commercial availability of both the free acid (CAS 1025962-20-2) and its tert-butyl ester (CAS 917252-83-6) enables orthogonal synthetic strategies without in-house protection/deprotection optimization . This is particularly advantageous for amide library synthesis: the free acid can be directly coupled using standard carbodiimide chemistry, while the tert-butyl ester can be orthogonally deprotected with TFA for late-stage diversification. The 66–68°C lower melting point of the free acid (177–178°C) versus Zolpidic acid (243–245°C) also broadens the compatible solvent range for thermal processing and reduces energy input for melt-based reactions [1].

Bioanalytical Method Development: Physicochemically Differentiated Internal Standard Candidate

The combination of lower LogP (3.11), larger tPSA (80.9 Ų), and lower melting point (177–178°C) differentiates CAS 1025962-20-2 from Zolpidic acid (LogP ~3.6, tPSA 54.6 Ų, mp 243–245°C) to a degree that supports its evaluation as a chromatographically resolvable internal standard or system suitability marker in reversed-phase HPLC and LC–MS/MS methods targeting imidazo[1,2-a]pyridine analytes [2]. The calculated aqueous solubility of 0.021 g/L (25°C) further defines the practical working concentration range for aqueous-based mobile phases and sample preparation protocols .

Quote Request

Request a Quote for 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.